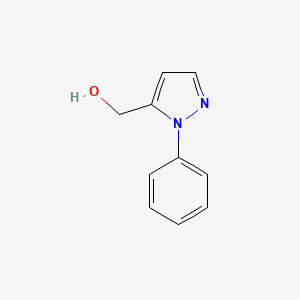
(1-phenyl-1H-pyrazol-5-yl)methanol
Übersicht
Beschreibung
“(1-Phenyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular weight of 174.2 . It is a liquid in its physical form . The IUPAC name for this compound is also “(1-phenyl-1H-pyrazol-5-yl)methanol” and its InChI code is "1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2" .
Molecular Structure Analysis
The molecular structure of “(1-phenyl-1H-pyrazol-5-yl)methanol” can be represented by the InChI code "1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2" . This indicates that the compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“(1-Phenyl-1H-pyrazol-5-yl)methanol” is a liquid in its physical form . It has a molecular weight of 174.2 . The InChI code “1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2” provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Pyrazoles and their derivatives, including variants similar to (1-phenyl-1H-pyrazol-5-yl)methanol, are synthesized for applications in the pharmaceutical and agrochemical industries. A study by Vyas et al. (2012) focused on synthesizing 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol and characterizing the crystals through various techniques like powder XRD, FT–IR, TG–DTA–DSC, and dielectric study.
Antimicrobial Activity
- Some derivatives of (1-phenyl-1H-pyrazol-5-yl)methanol exhibit antimicrobial properties. Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, showing good antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. Compounds with a methoxy group demonstrated high antimicrobial activity (Kumar et al., 2012).
Crystal Structure Studies
- The crystal structure of compounds related to (1-phenyl-1H-pyrazol-5-yl)methanol has been a subject of research. Liu et al. (2005) investigated the crystal structure of a related compound, revealing a special "U" conformation in the solid state (Liu et al., 2005).
Synthesis Methods
- Ultrasonics-promoted synthesis is used for derivatives of (1-phenyl-1H-pyrazol-5-yl)methanol. Trilleras et al. (2013) developed a method for synthesizing 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under sonication conditions, offering advantages like shorter reaction times and good yields (Trilleras et al., 2013).
Biological Activities
- Certain derivatives have shown potential biological activities, such as antiinflammatory and antibacterial properties. Ravula et al. (2016) synthesized a series of pyrazoline derivatives and screened them for in vivo antiinflammatory and in vitro antibacterial activities. Some compounds exhibited high antiinflammatory activity, and others showed potent antibacterial activity (Ravula et al., 2016).
Chemical Complexes
- Research has also been conducted on the complexes of related compounds with various metals. Tharmaraj et al. (2009) synthesized Cu(II), Co(II), and Ni(II) complexes with a related ligand and found that these metal complexes showed enhanced antimicrobial activity compared to the free ligand (Tharmaraj et al., 2009).
Anticoronavirus and Antitumoral Activity
- Some derivatives have been studied for their anticoronavirus and antitumoral activities. Jilloju et al. (2021) discovered derivatives that showed promising in vitro anticoronavirus and antitumoral activity. The study revealed that subtle structural variations could tune biological properties towards antiviral or antitumoral activities (Jilloju et al., 2021).
Safety And Hazards
Zukünftige Richtungen
The future directions for the study of “(1-phenyl-1H-pyrazol-5-yl)methanol” and its derivatives could involve further exploration of their synthesis methods and biological activities . Given their diverse applications, these compounds continue to attract the attention of researchers in various fields .
Eigenschaften
IUPAC Name |
(2-phenylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSLHNXCXDODKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyl-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



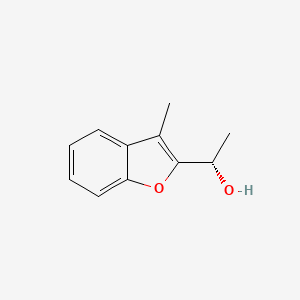
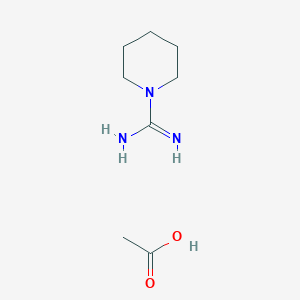
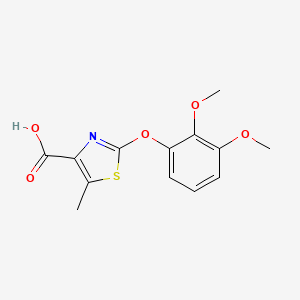
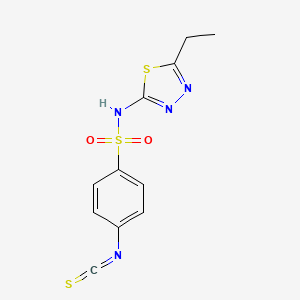
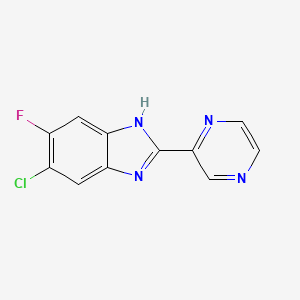
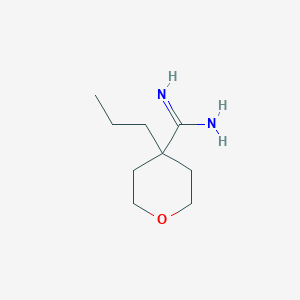
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)
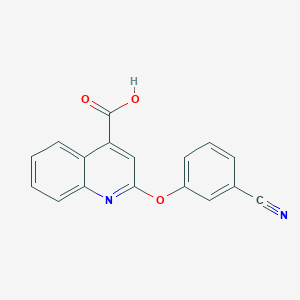
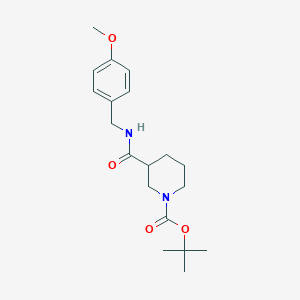
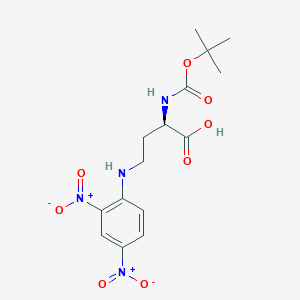
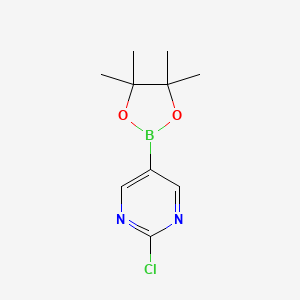
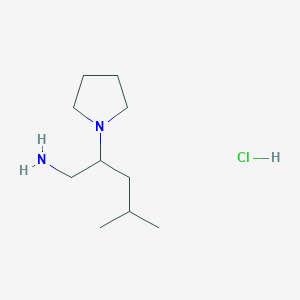
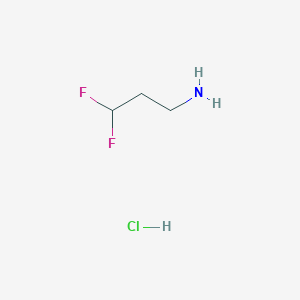
![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)